molecular formula C6H9N5O3 B11516621 4-amino-N'-propanoyl-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-propanoyl-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11516621
M. Wt: 199.17 g/mol
InChI Key: YWUMJYFQULAPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide involves the use of the furazan skeleton and hydrazide group with coordination potentiality as targets. The ligand is designed and synthesized through different crystallization methods based on the coordination abilities of silver (I) and copper (II). The structures are confirmed by X-ray single-crystal diffraction, IR, and elemental analysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard laboratory procedures that can be scaled up for industrial applications. The use of different crystallization methods and coordination with metal ions like silver and copper are key steps in the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and hydrazides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with molecular targets through its multiple coordination sites. The compound can form complexes with metal ions, which can then interact with biological molecules or participate in catalytic processes. The specific pathways involved depend on the application, such as inhibition of bacterial enzymes or interaction with viral proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide is unique due to its multiple coordination sites, which allow it to form a variety of coordination polymers with different metals. This versatility makes it valuable in both scientific research and industrial applications .

Properties

Molecular Formula

C6H9N5O3

Molecular Weight

199.17 g/mol

IUPAC Name

4-amino-N'-propanoyl-1,2,5-oxadiazole-3-carbohydrazide

InChI

InChI=1S/C6H9N5O3/c1-2-3(12)8-9-6(13)4-5(7)11-14-10-4/h2H2,1H3,(H2,7,11)(H,8,12)(H,9,13)

InChI Key

YWUMJYFQULAPMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC(=O)C1=NON=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.